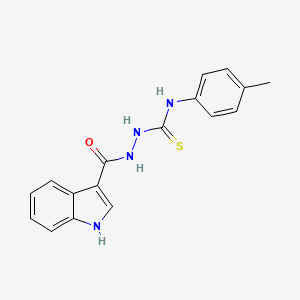![molecular formula C24H24N4O B4879541 2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4879541.png)
2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline
描述
2-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-4-methylquinoline, also known as S 21009, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biological activities. In
作用机制
The mechanism of action of S 21009 is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In addition, S 21009 has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDACs. These mechanisms of action are thought to contribute to the anti-cancer and neuroprotective effects of S 21009.
Biochemical and Physiological Effects:
S 21009 has been shown to exhibit a wide range of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-thrombotic effects. In cancer cells, S 21009 has been shown to inhibit cell proliferation and induce apoptosis. In animal models of Alzheimer's disease, S 21009 has been shown to improve cognitive function and memory. Furthermore, S 21009 has been shown to inhibit platelet aggregation and reduce thrombosis, which may have potential therapeutic applications in cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of S 21009 for lab experiments is its ability to inhibit the growth of various cancer cell lines, making it a useful tool for cancer research. In addition, S 21009 has been shown to have neuroprotective and anti-thrombotic effects, which may have potential therapeutic applications in various diseases. However, one of the main limitations of S 21009 is its relatively low solubility, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of S 21009. One potential direction is to further investigate its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In addition, further studies are needed to fully understand the mechanism of action of S 21009 and to identify potential targets for its therapeutic applications. Furthermore, the development of more soluble analogs of S 21009 may improve its usefulness as a tool for lab experiments.
科学研究应用
S 21009 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, S 21009 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, S 21009 has been shown to induce apoptosis in cancer cells by activating the caspase pathway. In neurological disorders, S 21009 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Furthermore, S 21009 has been shown to have potential therapeutic applications in cardiovascular diseases by inhibiting platelet aggregation and reducing thrombosis.
属性
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-17-14-23(26-22-9-5-2-6-19(17)22)27-10-12-28(13-11-27)24(29)15-18-16-25-21-8-4-3-7-20(18)21/h2-9,14,16,25H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCOPVKGYHSISJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4,5-dimethoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-nitrobenzamide](/img/structure/B4879458.png)
![6-phenyl-2-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4879460.png)
![N-[4-(benzyloxy)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4879471.png)
![5-(difluoromethyl)-3-methyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4879487.png)
![N-[2-(2-methoxyphenoxy)ethyl]-N'-methylurea](/img/structure/B4879489.png)
![5-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B4879504.png)
![ethyl 5-acetyl-4-methyl-2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4879506.png)
![N-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]acetamide](/img/structure/B4879508.png)
![N-(4-ethoxyphenyl)-N'-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4879516.png)

![5-methyl-1-{2-[2-(2-methylphenyl)-1-pyrrolidinyl]-2-oxoethyl}-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B4879527.png)
![1-(3-bromo-4-methoxybenzyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B4879534.png)
![2-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4879542.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(2,5-dimethylphenyl)thiourea](/img/structure/B4879562.png)